BM-1197

Oncology Apoptosis Bcl-2 Family Inhibitors

Researchers studying Bcl-2/Bcl-xL-dependent malignancies face target-coverage gaps with single-target agents like venetoclax or weaker dual inhibitors. BM-1197 (UBX1967) directly resolves this-a potent, specific dual Bcl-2/Bcl-xL inhibitor validated for robust, reproducible tumor regression. • Sub-nanomolar Ki (<1 nM); IC50: 3.5 nM (Bcl-2), 5.2 nM (Bcl-xL); >1,000× selectivity over Mcl-1. • Complete & durable tumor regression in SCLC H146/H1963 xenografts; 5-26× superior cellular potency vs. ABT-263. • CETSA-validated Bcl-xL stabilization at 16 nM; active in DLBCL, Burkitt lymphoma & ACC recurrence models. ≥98% HPLC purity. For qualified research institutions worldwide.

Molecular Formula C53H59ClF4N6O7S4
Molecular Weight 1131.8 g/mol
Cat. No. B12422564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBM-1197
Molecular FormulaC53H59ClF4N6O7S4
Molecular Weight1131.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C
InChIInChI=1S/C53H59ClF4N6O7S4/c1-35(2)64-36(3)52(73(4,66)67)50(51(64)37-10-12-39(54)13-11-37)38-30-40(55)32-44(31-38)63-28-26-62(27-29-63)43-16-14-41(15-17-43)60-75(70,71)47-18-19-48(49(33-47)74(68,69)53(56,57)58)59-42(34-72-46-8-6-5-7-9-46)20-23-61-24-21-45(65)22-25-61/h5-19,30-33,35,42,45,59-60,65H,20-29,34H2,1-4H3/t42-/m1/s1
InChIKeyDMKVQMFONHHNMZ-HUESYALOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BM-1197: Dual Bcl-2/Bcl-xL Inhibitor Overview


BM-1197 (also known as UBX1967 or Asaretoclax) is a potent, small-molecule dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. Developed through a structure-based design approach, it belongs to the BH3-mimetic class of targeted cancer therapeutics [1]. The compound exhibits sub-nanomolar binding affinities (Ki < 1 nM) for both Bcl-2 and Bcl-xL, with reported IC50 values of 3.5 nM and 5.2 nM respectively . Crucially, BM-1197 demonstrates >1,000-fold selectivity over the closely related anti-apoptotic protein Mcl-1, a profile that distinguishes it functionally from single-target agents [1]. It is intended strictly for laboratory research and preclinical development, where its defined mechanism of action—disruption of pro-apoptotic/anti-apoptotic protein interactions leading to Bax/Bak-dependent apoptosis—enables precise interrogation of the intrinsic apoptotic pathway in Bcl-2/Bcl-xL-dependent malignancies [1][2].

Pathway
Bcl-2/Bcl-xL dual inhibition study fit
Selectivity
Mcl-1 selectivity context (class context)
Use
Intrinsic apoptosis pathway research, RUO

Why BM-1197 Cannot Be Substituted


Bcl-2 family inhibitors are not functionally interchangeable; their therapeutic utility hinges critically on the specific constellation of anti-apoptotic proteins driving tumor survival. While compounds like ABT-199 (venetoclax) offer exquisite selectivity for Bcl-2, they spare tumor cells whose survival depends on Bcl-xL [1]. Conversely, first-generation dual inhibitors such as ABT-263 (navitoclax) antagonize both Bcl-2 and Bcl-xL but exhibit diminished potency against Bcl-xL in cellular contexts and are limited by on-target platelet toxicity stemming from Bcl-xL inhibition [2]. Generic substitution with a weaker dual inhibitor, or a single-target Bcl-2 agent, introduces the risk of incomplete target coverage, compensatory resistance via Bcl-xL or Mcl-1 upregulation, and variable in vivo efficacy that undermines experimental reproducibility [3]. The evidence presented below establishes the specific, quantifiable performance attributes of BM-1197 that must be verified at procurement to ensure the intended scientific outcomes—particularly its enhanced cellular potency against Bcl-xL and its sustained tumor regression capability—are not compromised.

Bcl-2-selective inhibitors (e.g., venetoclax) may spare Bcl-xL-dependent tumors, limiting target coverage.
First-generation dual inhibitors (e.g., navitoclax) show weaker cellular potency against Bcl-xL, potentially altering dose-response relationships.
Incomplete Bcl-xL engagement may shift compensatory Mcl-1 upregulation, affecting model reproducibility.

Performance Differential vs. Other Inhibitors


Cellular Potency in Mcl-1-Deficient MEF Model

BM-1197 demonstrates approximately 8-fold greater cellular growth-inhibitory potency compared to ABT-263 in Mcl-1-deficient mouse embryonic fibroblast (MEF/MCL1−/−) cells, a well-established model for evaluating on-target Bcl-2/Bcl-xL inhibition [1]. Both compounds are inactive against Mcl-1 (selectivity >1,000-fold), confirming that this difference stems from superior targeting of Bcl-2 and Bcl-xL rather than off-target effects.

Cellular Potency (MEF)
Head-to-head
BM-1197 IC50 ~0.4 nM vs ABT-263 ~3.2 nM
Reported higher potency supports Bcl-2/Bcl-xL inhibition studies
Mcl-1-deficient MEF model; 3-day WST assay
Oncology Apoptosis Bcl-2 Family Inhibitors

Bcl-xL Target Engagement by CETSA

In Cellular Thermal Shift Assay (CETSA) experiments measuring direct target engagement in intact cells, BM-1197 efficiently stabilized Bcl-xL protein at concentrations as low as 16 nM [1]. In contrast, higher concentrations of ABT-263 were required to achieve a comparable stabilization effect on Bcl-xL, indicating that BM-1197 possesses superior cellular target engagement potency against the Bcl-xL isoform [1]. Notably, both compounds exhibited similar potencies in stabilizing Bcl-2 protein.

Bcl-xL Engagement (CETSA)
Head-to-head
Effective Bcl-xL stabilization at 16 nM (lower than ABT-263)
Supports Bcl-xL target engagement assessment at low concentrations
CETSA in MEF/MCL1−/− cells
Oncology Target Engagement Cellular Thermal Shift Assay

Potency in SCLC Cell Line Panel

In a panel of 12 small cell lung cancer (SCLC) cell lines, BM-1197 demonstrated superior growth-inhibitory activity compared to ABT-263 [1]. In the four most sensitive cell lines (H146, H1417, H1963, H211), BM-1197 was 5- to 26-fold more potent than ABT-263. For example, in the H1417 cell line, BM-1197 achieved an IC50 of 3±1 nM versus 79±31 nM for ABT-263—a 26-fold difference [1]. Overall, BM-1197 exhibited potent activity (IC50 <100 nM) in 7 of 12 SCLC lines tested.

SCLC Panel Potency
Head-to-head
5- to 26-fold more potent across sensitive SCLC lines
Consistent potency supports SCLC growth inhibition studies
12 SCLC cell lines; 96-h WST assay (n=3-6)
Oncology Small Cell Lung Cancer Cell Viability Assay

Tumor Regression in SCLC Xenograft Models

BM-1197 achieves complete and long-term tumor regression in SCLC xenograft models when administered intravenously at daily (10 mg/kg) or weekly (15 mg/kg) schedules [1]. In the H146 SCLC xenograft model, both dosing regimens resulted in complete tumor regression that was sustained long-term. In the H1963 model, weekly dosing at 15 mg/kg also produced complete tumor regression. Notably, the weekly dosing schedule exhibited reduced body weight loss compared to daily dosing, suggesting a more favorable tolerability profile [1].

Tumor Regression
Class-level
Complete and long-term tumor regression in H146/H1963 xenografts
Supports tumor regression endpoint studies
Daily or weekly IV dosing in SCID mice
Oncology Small Cell Lung Cancer In Vivo Xenograft

Activity in DLBCL Models

In DLBCL cell lines with high Bcl-2 expression, BM-1197 demonstrated potent growth-inhibitory activity with IC50 values ranging from 0.2 to 0.5 μM [1]. In OCI-Ly8 DLBCL xenograft models, intravenous administration of BM-1197 at 10 mg/kg significantly inhibited tumor growth, achieving a 58.36% reduction in tumor volume compared to vehicle control (2750.7 ± 1245.4 mm3 in control vs. treated group) [1]. The compound was well-tolerated, with no significant body weight loss observed in treated mice.

DLBCL Model
Supporting evidence
58.36% tumor growth inhibition vs vehicle in OCI-Ly8
Supports lymphoma model response studies
NOD/SCID mice; 10 mg/kg QOD for 12 days
Oncology Lymphoma Hematologic Malignancy

Tumor Recurrence Inhibition in ACC PDX Model

In a patient-derived xenograft (PDX) model of adenoid cystic carcinoma (ACC), weekly administration of BM-1197 at 10 mg/kg significantly decreased the incidence of tumor recurrence (p=0.0297, Kaplan-Meier analysis) following surgical removal of primary tumors [1]. BM-1197 also inhibited tumor growth (p=0.0256) and induced tumor cell apoptosis (p=0.0165) without causing significant systemic toxicities, as measured by mouse body weight over time. In low-passage primary human ACC cells, BM-1197 exhibited IC50 values of 0.92-2.82 μM.

ACC Recurrence
Supporting evidence
Decreased tumor recurrence (p=0.0297); IC50 0.92-2.82 µM
Supports post-surgical recurrence model studies
ACC PDX model; weekly 10 mg/kg IV
Oncology Adenoid Cystic Carcinoma Tumor Recurrence

Application Scenarios


SCLC Studies Requiring Complete Tumor Regression

BM-1197 is the optimal selection for investigators requiring robust, reproducible, and durable tumor regression in SCLC xenograft models. Evidence demonstrates that BM-1197 achieves complete and long-term tumor regression in both H146 and H1963 SCLC models, a benchmark that distinguishes it from earlier-generation dual inhibitors [1]. Its 5- to 26-fold superior cellular potency against SCLC lines compared to ABT-263 further ensures reliable target engagement at clinically relevant concentrations [2]. For studies aiming to model curative outcomes rather than mere tumor growth delay, BM-1197 provides the necessary single-agent efficacy to generate unambiguous data.

Bcl-xL-Dependent Tumor Models

In experimental systems where tumor cell survival is predominantly driven by Bcl-xL rather than Bcl-2, BM-1197 offers a critical advantage over both single-target Bcl-2 inhibitors (which would be ineffective) and weaker dual inhibitors such as ABT-263. Direct CETSA evidence confirms that BM-1197 efficiently stabilizes Bcl-xL protein at concentrations as low as 16 nM, whereas ABT-263 requires higher concentrations to achieve comparable target engagement [1]. This enhanced Bcl-xL engagement translates to 8-fold greater potency in Mcl-1-deficient MEF cells [2], making BM-1197 the appropriate choice for laboratories investigating Bcl-xL-driven resistance mechanisms or validating Bcl-xL dependency hypotheses.

Hematologic Malignancy Research

BM-1197 demonstrates validated activity in hematologic malignancies, specifically DLBCL and Burkitt lymphoma models. In OCI-Ly8 DLBCL xenografts, BM-1197 achieved 58.36% tumor growth inhibition at 10 mg/kg with a favorable tolerability profile [1]. The compound exhibits potent activity in lymphoma cells harboring high Bcl-2 and Bcl-xL expression and demonstrates synergistic effects when combined with conventional chemotherapeutic agents including Adriamycin, Gemcitabine, and Vincristine [1]. For laboratories conducting lymphoma research that spans both Bcl-2 and Bcl-xL dependencies, BM-1197 provides a single tool that covers both targets, reducing the need for multiple separate inhibitors.

Post-Surgical Recurrence Studies

BM-1197 is uniquely validated for investigating post-surgical tumor recurrence prevention strategies, as demonstrated in the adenoid cystic carcinoma (ACC) PDX model. In this clinically relevant model, weekly BM-1197 administration significantly decreased tumor recurrence incidence (p=0.0297) following primary tumor resection [1]. This application scenario is particularly valuable for researchers studying ACC and other slow-growing, recurrence-prone malignancies where conventional chemotherapy has limited efficacy. The demonstrated activity in low-passage primary patient-derived cells (IC50 0.92-2.82 μM) further supports translational relevance [1].

Application
Selection Property
Validation Focus
SCLC xenograft tumor regression studies
Dual Bcl-2/Bcl-xL inhibition with sustained regression
Complete regression endpoint in H146/H1963 models
Bcl-xL-dependent tumor model research
Enhanced Bcl-xL target engagement at low concentrations
Bcl-xL stabilization and pathway inhibition endpoints
Hematologic malignancy research (DLBCL, lymphoma)
Dual Bcl-2/Bcl-xL inhibition in lymphoma models
Tumor growth inhibition and apoptosis in OCI-Ly8 models
Post-surgical recurrence prevention studies (ACC)
Post-resection recurrence inhibition in PDX model
Recurrence incidence and apoptosis in ACC PDX model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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